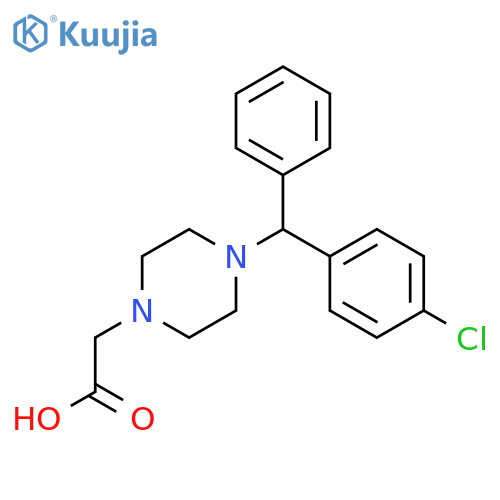Cas no 113740-61-7 (Cetirizine EP Impurity B)

Cetirizine EP Impurity B structure
商品名:Cetirizine EP Impurity B
Cetirizine EP Impurity B 化学的及び物理的性質
名前と識別子
-
- iperazineacetic acid, 4-[(4- chlorophenyl)phenylmethyl]-
- 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid
- 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid
- CETIRIZINE DIHYDROCHLORIDE IMPURITY B
- De(carboxymethoxy) Cetirizine Acetic Acid
- Cetirizine EP Impurity B
- Cetirizine impurity B HCl
- Cetirizine Impurity B 2HCL
- CETIRIZINE HYDROCHLORIDE IMPURITY, CETIRIZINE ACETIC ACID- [USP IMPURITY]
- CETIRIZINE DIHYDROCHLORIDE IMPURITY B [EP IMPURITY]
- UNII-8AO4AEB0V4
- (RS)-2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ACETIC ACID
- Levocetirizine Impurity 3
- 113740-61-7
- (+/-)-2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ACETIC ACID
- DB-329270
- [4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]acetic acid
- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride
- Cetirizine acetic acid
- Q27270117
- SCHEMBL4136017
- Cetirizine Impurity B
- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic acid
- 8AO4AEB0V4
-
- インチ: InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24)
- InChIKey: NBQBQRKLQXVPIS-UHFFFAOYSA-N
- ほほえんだ: C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 344.129156g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 344.129156g/mol
- 単一同位体質量: 344.129156g/mol
- 水素結合トポロジー分子極性表面積: 43.8Ų
- 重原子数: 24
- 複雑さ: 398
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
Cetirizine EP Impurity B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR009802-10mg |
iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |
113740-61-7 | 98% | 10mg |
$38.00 | 2025-02-13 | |
| Aaron | AR009802-100mg |
iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |
113740-61-7 | 98% | 100mg |
$152.00 | 2025-02-13 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B73603-20mg |
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid |
113740-61-7 | ,HPLC≥98% | 20mg |
¥1200.00 | 2022-10-18 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B73603-100mg |
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid |
113740-61-7 | ,HPLC≥98% | 100mg |
¥3600.00 | 2022-10-18 | |
| Ambeed | A1157056-250mg |
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid |
113740-61-7 | 98% | 250mg |
$668.0 | 2024-04-26 | |
| Aaron | AR009802-25mg |
iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |
113740-61-7 | 98% | 25mg |
$56.00 | 2025-02-13 | |
| Aaron | AR009802-50mg |
iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |
113740-61-7 | 98% | 50mg |
$84.00 | 2025-02-13 |
Cetirizine EP Impurity B 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
113740-61-7 (Cetirizine EP Impurity B) 関連製品
- 3733-63-9(Decloxizine)
- 21319-53-9(1-Benzylpiperidine-2-carboxylic acid)
- 52395-99-0(Belarizine)
- 1170-02-1(Eddha)
- 4465-44-5(N-Trityl-L-Serine Methyl Ester)
- 40320-60-3(1-Benzhydrylazetidin-3-one)
- 1862-17-5(1-benzhydrylazetidin-3-ol)
- 841-77-0(1-(diphenylmethyl)piperazine)
- 17136-36-6(2-(Benzylamino)acetic acid)
- 18621-17-5(1-Benzhydrylazetidin-3-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:113740-61-7)Cetirizine EP Impurity B

清らかである:99%
はかる:250mg
価格 ($):601.0